What is the chemical structure of Retusin standard
What is the chemical structure of Retusin standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin is an O-methylated flavonol, a class of flavonoids increasingly recognized for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of the Retusin standard. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document details experimental protocols for its analysis and discusses its potential interactions with key cellular signaling pathways.
Core Chemical Properties of Retusin
Retusin, systematically named 5-hydroxy-3,3',4',7-tetramethoxyflavone, is a derivative of quercetin.[1] Its chemical identity is well-established, and it is found in various plant species, including Origanum vulgare and Ariocarpus retusus.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | [2] |
| Synonyms | Retusin, Quercetin-3,3',4',7-tetramethylether, 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | [2] |
| CAS Number | 1245-15-4 | [1][2] |
| Molecular Formula | C₁₉H₁₈O₇ | [1][2] |
| Molecular Weight | 358.34 g/mol | [1][2] |
Spectroscopic and Physicochemical Data
The structural elucidation and confirmation of Retusin rely on various spectroscopic techniques. The following table summarizes key spectroscopic and physicochemical data.
| Data Type | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons and methoxy (B1213986) groups. | [3][4] |
| ¹³C NMR | Resonances for the flavonoid carbon skeleton and methoxy carbons. | [3] |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern for structural confirmation. | [2] |
| Appearance | Crystalline solid. | |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and DMSO. | [5] |
Biological Activities and Potential Therapeutic Applications
Retusin has demonstrated a range of biological activities that suggest its potential as a therapeutic agent.
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Anticancer Activity: Retusin has been shown to induce apoptosis in cancer cells.
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Reversal of Drug Resistance: It has been found to reverse multidrug resistance in cancer cells, particularly through the inhibition of the BCRP/ABCG2 transporter.[6]
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Antiviral Activity: Preliminary studies suggest that Retusin may possess antiviral properties.
Signaling Pathways
Flavonoids, including Retusin, are known to modulate various cellular signaling pathways. While direct studies on Retusin are emerging, the effects of structurally similar flavonols on key pathways like MAPK and PI3K/Akt provide valuable insights into its potential mechanisms of action.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Flavonols have been shown to inhibit the activation of key components of this pathway, such as JNK, ERK, and p38, which can contribute to their anti-inflammatory and anticancer effects.[[“]][8][9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in many diseases, including cancer. Several flavonoids have been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[10][11]
Experimental Protocols
Isolation of Retusin from Ariocarpus retusus (General Procedure)
This protocol provides a general workflow for the isolation of Retusin from its natural source, Ariocarpus retusus.[12][13]
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Extraction: Dried and powdered plant material is macerated with methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), is used to separate the components.
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Purification: Fractions containing Retusin, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Synthesis of 5-hydroxy-3,3',4',7-tetramethoxyflavone (General Procedure)
The synthesis of Retusin can be achieved through established methods for flavone (B191248) synthesis. A general two-step procedure is outlined below.
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Chalcone (B49325) Formation: A substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) in an alcoholic solvent to form a chalcone intermediate.
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Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization using a reagent like iodine in a suitable solvent (e.g., dimethyl sulfoxide) to form the flavone ring system. The final product is then purified by recrystallization.
High-Performance Liquid Chromatography (HPLC) Analysis of Retusin Standard
This protocol provides a starting point for the development of a validated HPLC method for the quantitative analysis of Retusin.[5][14]
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV or PDA detector |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection Wavelength | Determined by UV-Vis scan of Retusin standard (typically in the range of 254-370 nm for flavonols) |
| Injection Volume | 10-20 µL |
Standard Preparation:
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Prepare a stock solution of Retusin standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
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Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation:
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Extract the sample containing Retusin with a suitable solvent.
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Filter the extract through a 0.45 µm syringe filter before injection.
Conclusion
Retusin is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals by consolidating the current knowledge on its chemical properties, biological functions, and analytical methodologies. The provided experimental protocols and discussion of signaling pathways are intended to facilitate future research into the therapeutic potential of this O-methylated flavonol.
References
- 1. Retusin (flavonol) - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C19H18O7 | CID 5352005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modulatory Effect of Croton heliotropiifolius Kunth Ethanolic Extract on Norfloxacin Resistance in Staphylococcus aureus [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rituximab inhibits the constitutively activated PI3K-Akt pathway in B-NHL cell lines: involvement in chemosensitization to drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cactus alkaloids. V. Isolation of hordenine and N-methyltyramine from Ariocarpus retusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpacd.org [jpacd.org]
- 14. benchchem.com [benchchem.com]
